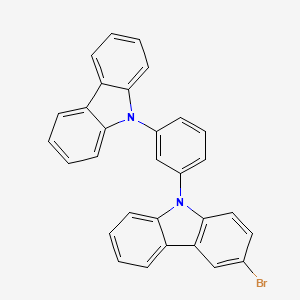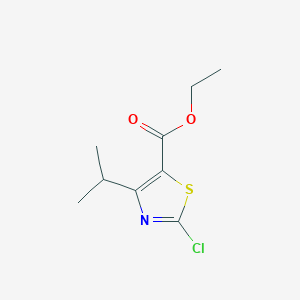
9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics and optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole typically involves the bromination of 9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carbazole-9-carboxylic acid derivatives.
Reduction: Formation of 9-(3-(9H-Carbazol-9-yl)phenyl)-3-hydroxy-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology
It can be used to develop biosensors and other diagnostic tools .
Medicine
In medicine, carbazole derivatives have shown promise in the development of new therapeutic agents. While specific applications of this compound in medicine are still under investigation, its structural similarity to other bioactive carbazole derivatives suggests potential for drug development .
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to transport charge efficiently makes it a valuable component in the fabrication of high-performance electronic devices .
Mécanisme D'action
The mechanism of action of 9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole involves its ability to transport charge through its conjugated π-electron system. The bromine atom can participate in various chemical reactions, allowing the compound to be modified for specific applications. The molecular targets and pathways involved depend on the specific application, such as charge transport in electronic devices or interactions with biological molecules in biosensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Used in OLEDs as a hole-transporting material.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its electron-blocking properties in electronic devices.
9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester: Used as an intermediate in the synthesis of electronic materials.
Uniqueness
9-(3-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole stands out due to its bromine atom, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of a wide range of organic compounds with tailored properties for specific applications .
Propriétés
Formule moléculaire |
C30H19BrN2 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
3-bromo-9-(3-carbazol-9-ylphenyl)carbazole |
InChI |
InChI=1S/C30H19BrN2/c31-20-16-17-30-26(18-20)25-12-3-6-15-29(25)33(30)22-9-7-8-21(19-22)32-27-13-4-1-10-23(27)24-11-2-5-14-28(24)32/h1-19H |
Clé InChI |
FLYJGCGSFSTQFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)






![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)

